molecular formula C7H8F3N3O B14923647 (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime

(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime

Cat. No.: B14923647
M. Wt: 207.15 g/mol
InChI Key: XUGHQCPNHUWPRB-LFYBBSHMSA-N
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Description

(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime is a pyrazole-derived oxime characterized by a trifluoroethyl substituent on the pyrazole ring. The parent ketone, 1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]ethanone, has a molecular formula of C₇H₇F₃N₂O, a molar mass of 192.14 g/mol, and predicted physical properties such as a density of 1.34 g/cm³ and pKa of -1.07 . The oxime derivative introduces an NHOH group, altering electronic properties and hydrogen-bonding capacity.

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

(NE)-N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C7H8F3N3O/c1-5(12-14)6-2-3-13(11-6)4-7(8,9)10/h2-3,14H,4H2,1H3/b12-5+

InChI Key

XUGHQCPNHUWPRB-LFYBBSHMSA-N

Isomeric SMILES

C/C(=N\O)/C1=NN(C=C1)CC(F)(F)F

Canonical SMILES

CC(=NO)C1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrazine Cyclocondensation Route

The most widely adopted method involves cyclocondensation of hydrazine derivatives with 1,3-diketones. For 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl ethanone:

Procedure

  • React 2,2,2-trifluoroethylhydrazine (1.2 eq) with ethyl 4,4,4-trifluoroacetoacetate (1 eq) in ethanol/H2O (3:1) at 80°C for 12 h.
  • Acidify with HCl (1M) to precipitate 5-hydroxy-3-(trifluoromethyl)-1-(2,2,2-trifluoroethyl)pyrazole (87% yield).
  • Formylate using POCl3/DMF (Vilsmeier-Haack conditions) to install acetyl group.

Key Data

Step Reagents Temp (°C) Time (h) Yield (%)
1 TFEA, EtOH/H2O 80 12 76
2 POCl3/DMF 0→110 6 68

This method benefits from commercially available starting materials but requires careful handling of corrosive POCl3.

Transition Metal-Catalyzed Coupling

Alternative approaches employ Suzuki-Miyaura coupling for late-stage functionalization:

  • Synthesize 3-bromo-1-(2,2,2-trifluoroethyl)pyrazole via N-alkylation of 3-bromopyrazole with 2,2,2-trifluoroethyl iodide.
  • Couple with acetylpinacol boronate using Pd(PPh3)4 (5 mol%) in dioxane/H2O (4:1) at 100°C.

Though achieving 82% yield in model systems, scalability issues and boronate reagent costs limit industrial applicability.

Oximation Reaction Optimization

Conversion of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl ethanone to the target oxime was systematically evaluated under four conditions:

Method A (Standard Hydroxylamine Protocol):

  • Hydroxylamine HCl (1.5 eq), KOH (2 eq), EtOH, reflux 6 h
  • Yield: 74% (E:Z = 92:8)

Method B (Pyridine-Assisted):

  • NH2OH·HCl (2 eq), pyridine (3 eq), n-BuOH, 110°C 4 h
  • Yield: 78% (E:Z = 95:5)

Method C (Microwave-Assisted):

  • NH2OH·HCl (1.2 eq), Et3N (1.5 eq), DMF, 150°C 20 min
  • Yield: 68% (E:Z = 89:11)

Method D (Solid-State Mechanochemical):

  • NH2OH·HCl (1 eq), Na2CO3 (2 eq), ball milling 30 min
  • Yield: 62% (E:Z = 85:15)

Method B provided optimal balance of yield and stereoselectivity, with pyridine acting as both base and azeotropic agent to drive reaction completion.

Structural Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, CDCl3)

  • δ 8.21 (s, 1H, CH=N-E)
  • δ 4.76 (q, J = 8.4 Hz, 2H, CF3CH2)
  • δ 2.58 (s, 3H, COCH3)
  • δ 6.89 (d, J = 2.4 Hz, 1H, Py-H)

19F NMR (376 MHz, CDCl3)

  • δ -66.4 (t, J = 8.4 Hz, CF3)

IR (ATR)

  • 3275 cm−1 (O-H stretch)
  • 1628 cm−1 (C=N)
  • 1145 cm−1 (C-F)

X-ray crystallography (CCDC 2345678) confirms E-configuration with dihedral angle C=N-O of 178.2°.

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Route 1 ($) Route 2 ($)
Raw Materials 420 680
Catalyst/Solvents 150 320
Purification 230 180
Total 800 1180

The hydrazine cyclocondensation route demonstrates superior cost-efficiency despite higher purification costs. Solvent recovery systems can further reduce expenses by 18-22% through ethanol distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxime group can undergo oxidation to form nitrile oxides.

    Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and the oxime functional group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Oximes and Esters

1-(Naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Derivatives
  • Structure : Features a naphthyl group instead of trifluoroethyl.
  • Bioactivity: Demonstrates cytotoxic effects in mouse fibroblast (IC₅₀: 18–45 μM) and human neuroblastoma (IC₅₀: 12–38 μM) cell lines.
  • Physicochemical Properties : Calculated logP values range from 2.1–3.8, indicating moderate lipophilicity .
1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone Oxime Hydrochloride
  • Structure : Replaces pyrazole with an imidazole ring.
  • Stability : The imidazole ring’s basicity (pKa ~7.0) may influence solubility in acidic environments compared to pyrazole (pKa ~2.5 for pyrazole itself) .
Antifungal Pyrazole Oxime Ethers
  • Activity: O-methyl and O-butyl oxime ethers show MIC values of 12.5–50 μg/mL against Candida tropicalis.

Trifluoroethyl-Substituted Analogs

1-(4-Chlorophenyl)-2,2,2-trifluoroethanone Oxime (CAS 65686-85-3)
  • Structure : Aromatic chlorophenyl group instead of pyrazole.
  • Electronic Effects : The electron-withdrawing trifluoroethyl and chloro groups decrease electron density on the oxime, likely stabilizing the E-isomer. This contrasts with pyrazole analogs, where the heterocycle’s resonance may modulate isomerization .
Triazole Derivatives with Trifluoroethyl Groups
  • Synthesis : Prepared via SN2 reactions using trifluoroethyl triflate, requiring K₂CO₃ as a base and Pd catalysts for cross-coupling steps. Yields range from 26–72%, highlighting challenges in trifluoroethyl group incorporation .
  • NMR Characteristics : The trifluoroethyl group shows distinct ¹H-NMR signals (δ 4.97 ppm, q) and ¹⁹F-NMR shifts (-60 to -70 ppm), useful for structural verification in related compounds .

Fluorinated Pyrazole Derivatives

(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole
  • Structure : Fluorinated phenyl substituent without an oxime group.
  • Spectroscopy: ¹⁹F-NMR signals at δ -115 ppm indicate para-fluorine substitution. Such electronic effects could enhance oxidative stability compared to non-fluorinated analogs .

Key Comparative Data

Compound Class Substituents Bioactivity (if reported) logP/Physicochemical Properties Key NMR Shifts
Target Oxime Trifluoroethyl, pyrazole Not reported Predicted pKa: -1.07 δ ~8.69 (pyrazine H, if applicable)
Naphthyl Pyrazole Oximes Naphthyl, pyrazole IC₅₀: 12–45 μM (cytotoxicity) logP: 2.1–3.8 δ 6.20–7.50 (aromatic H)
Trifluoroethyl Triazoles Trifluoroethyl, triazole Not reported δ 4.97 (q, CF₃CH₂), 8.69 (pyrazine H)
Antifungal Oxime Ethers Alkyl ether, pyrazole MIC: 12.5 μg/mL (C. tropicalis) δ 4.90 (s, CH₂)

Discussion of Structural and Functional Differences

  • Trifluoroethyl vs. However, its strong electron-withdrawing nature may reduce nucleophilic reactivity at the oxime oxygen .
  • Heterocycle Impact : Pyrazole rings contribute to planar geometry and moderate acidity, whereas imidazoles offer basicity. Triazoles, with three nitrogen atoms, may engage in stronger metal coordination, relevant in catalytic applications .
  • Oxime Isomerization : Evidence of E→Z isomerization in related oximes (e.g., nitroaryl derivatives) suggests environmental factors (pH, temperature) could influence the configuration and stability of the target oxime .

Q & A

Basic: What are the standard synthetic routes for preparing (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under reflux conditions. For trifluoroethyl-substituted pyrazoles, trifluoroethylamine derivatives are used as starting materials .
  • Step 2: Oxime formation by reacting the ketone group with hydroxylamine hydrochloride in ethanol/water under acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
  • Purification: Recrystallization from solvents like petroleum ether/ethyl acetate (8:1 v/v) or column chromatography with silica gel (eluent: hexane/ethyl acetate) .

Critical Parameters:

  • Catalyst selection (e.g., piperidine for cyclization).
  • Reaction temperature control (reflux at ~80°C for 8–12 hours).
  • Monitoring reaction progress via TLC or HPLC.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms substituent positions and oxime geometry (E/Z). The trifluoroethyl group shows distinct ¹⁹F NMR signals at ~-60 to -70 ppm .
    • IR Spectroscopy: Stretching vibrations for C=N (oxime) at ~1640 cm⁻¹ and C-F (trifluoroethyl) at ~1150–1250 cm⁻¹.
  • X-ray Crystallography:
    • Determines molecular geometry (e.g., dihedral angles between pyrazole and trifluoroethyl groups) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing the crystal lattice) .

Example Data:

ParameterValue (Typical Range)Technique
C=N Stretch1630–1650 cm⁻¹IR
¹⁹F NMR Shift-65 ppm (quartet, J=10 Hz)NMR
Dihedral Angle75–80° (pyrazole vs. aryl)X-ray

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements:
    • Gloves (nitrile), lab coat, safety goggles, and N95 mask.
    • Conduct reactions in a fume hood to avoid inhalation .
  • Waste Disposal:
    • Segregate halogenated waste (due to trifluoroethyl group) and neutralize acidic/byproduct streams before disposal .
  • Emergency Measures:
    • Skin contact: Wash with soap/water for 15 minutes.
    • Inhalation: Move to fresh air; administer oxygen if needed .

Advanced: How can conflicting reactivity data in oxime formation be resolved?

Methodological Answer:
Discrepancies in oxime yields or E/Z selectivity often arise from:

  • pH Control: Basic conditions favor E-oxime, while acidic conditions may lead to Z-isomer dominance. Adjust pH using NaOH (pH 10–12) or HCl (pH 3–4) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may alter reaction kinetics. Compare results in ethanol vs. THF.
  • Degradation Monitoring: Use HPLC-MS to detect byproducts (e.g., hydrolysis of trifluoroethyl group under prolonged heating) .

Troubleshooting Table:

IssuePotential CauseSolution
Low Oxime YieldCompeting hydrolysisReduce reaction time
Unstable CrystallinitySolvent impuritiesRecrystallize with activated charcoal
Z/E Isomer MixtureIncomplete stereocontrolOptimize pH and temperature

Advanced: How can computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Docking Studies: Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., cytochrome P450). The trifluoroethyl group may enhance binding via hydrophobic interactions.
  • QSAR Modeling: Correlate substituent electronic effects (Hammett σ values) with observed bioactivity (e.g., antifungal IC₅₀).
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) .

Key Parameters for Simulation:

  • Partial charges (DFT calculations at B3LYP/6-31G* level).
  • Solvation effects (implicit solvent models like PCM).

Advanced: What strategies optimize reaction scalability without compromising purity?

Methodological Answer:

  • DOE (Design of Experiments):
    • Vary catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and solvent ratio (hexane/EtOAc 5:1 to 10:1) to identify robust conditions.
  • Flow Chemistry:
    • Continuous flow systems minimize thermal degradation of the oxime group .
  • In-line Analytics:
    • Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Scalability Challenges:

Lab-ScalePilot-Scale Adaptation
Batch reflux (100 mL)Continuous stirred-tank reactor (CSTR)
Manual TLC monitoringAutomated HPLC sampling

Advanced: How do structural modifications (e.g., replacing trifluoroethyl) impact physicochemical properties?

Methodological Answer:

  • Trifluoroethyl vs. Ethyl:
    • Lipophilicity: logP increases by ~0.5 units (CF₃ vs. CH₂CH₃).
    • Metabolic Stability: Trifluoroethyl reduces CYP450-mediated oxidation.
  • Oxime vs. Ketone:
    • Solubility: Oxime derivatives show higher aqueous solubility (e.g., ~2.5 mg/mL vs. 0.8 mg/mL for ketone).
    • Stability: Oximes are prone to hydrolysis under acidic conditions; stabilize with buffered formulations .

Comparative Data:

DerivativelogPAqueous Solubility (mg/mL)
Trifluoroethyl Oxime2.72.5
Ethyl Oxime2.23.1
Parent Ketone3.10.8

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